molecular formula C16H15ClO3 B5670558 4-chlorobenzyl 4-ethoxybenzoate

4-chlorobenzyl 4-ethoxybenzoate

Cat. No. B5670558
M. Wt: 290.74 g/mol
InChI Key: SZVNGTWOMWNPHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-chlorobenzyl 4-ethoxybenzoate often involves complex organic reactions. For example, Wu et al. (2022) synthesized a structurally related compound through a series of reactions, including ring-opening, cyclization, and substitution, demonstrating the intricate steps involved in synthesizing such compounds (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds is often analyzed using various spectroscopic techniques and X-ray crystallography. Wu et al. (2022) utilized 1H NMR, 13C NMR, MS, and FT-IR spectroscopy, along with X-ray diffraction, to elucidate the structure of their synthesized compound. These techniques confirmed the molecular structure and were consistent with density functional theory (DFT) calculations (Wu et al., 2022).

properties

IUPAC Name

(4-chlorophenyl)methyl 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-15-9-5-13(6-10-15)16(18)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVNGTWOMWNPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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